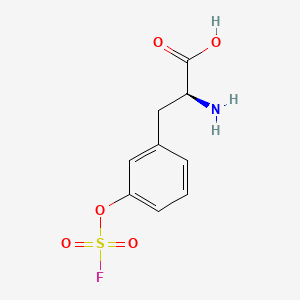
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a versatile compound used in various scientific research fields. Its unique structure, featuring a fluorosulfonyl group, makes it valuable in organic synthesis, chemical biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method uses fluorosulfonyl radicals, which are generated from different precursors under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction parameters and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: The compound is employed in chemical biology for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in materials science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorine atom and is used in similar applications.
OXONE®, monopersulfate compound: This compound is used as an oxidizing agent in various chemical reactions.
Uniqueness
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to form stable covalent bonds with nucleophilic sites makes it particularly valuable in chemical biology and drug discovery .
Eigenschaften
Molekularformel |
C9H10FNO5S |
|---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
WPRSKRQWRPKKFA-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


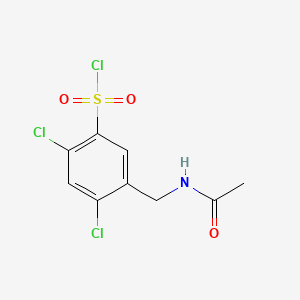

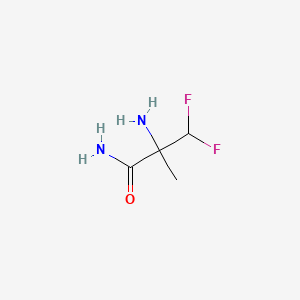
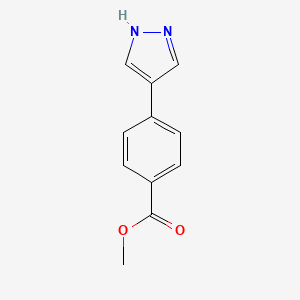
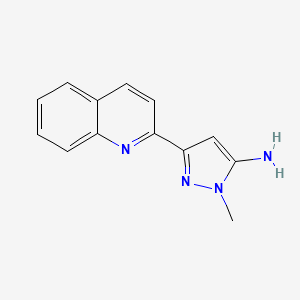
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
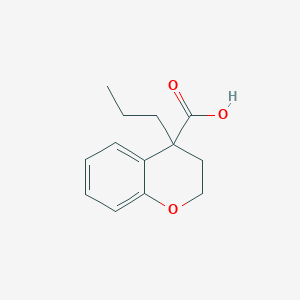
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)

![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
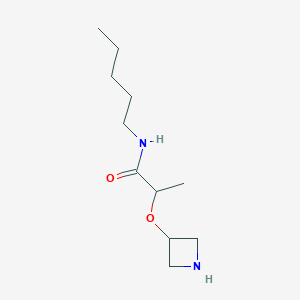
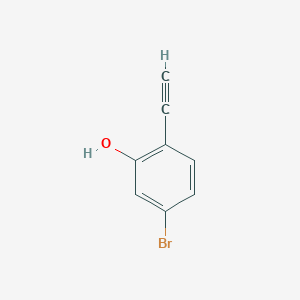
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

